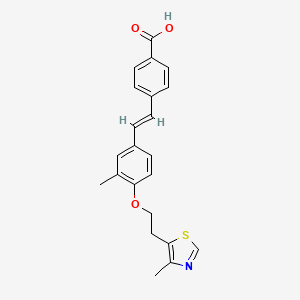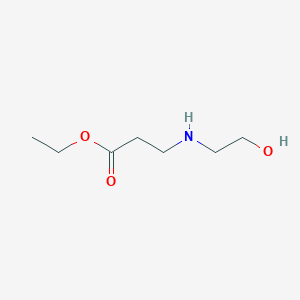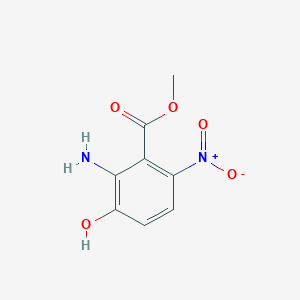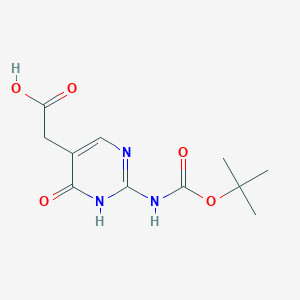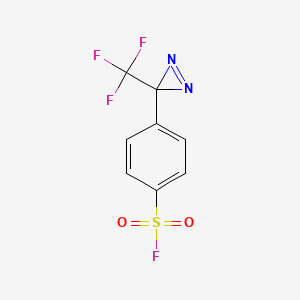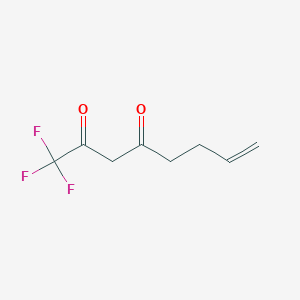
1,1,1-Trifluorooct-7-ene-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluorooct-7-ene-2,4-dione is an organic compound with a unique structure characterized by the presence of trifluoromethyl groups and a conjugated dione system.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluorooct-7-ene-2,4-dione can be synthesized through a Claisen condensation reaction involving trifluoroacetic acid ethyl ester and acetone. The reaction is typically catalyzed by sodium ethoxide in ethanol, with anhydrous ether as the solvent. The optimal conditions for this reaction are at 30°C for 2 hours, yielding the desired product with a 33% yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluorooct-7-ene-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dione to corresponding alcohols.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
1,1,1-Trifluorooct-7-ene-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,1-Trifluorooct-7-ene-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The dione system can undergo nucleophilic addition and substitution reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione: Similar in structure but with a shorter carbon chain.
Hexafluoroacetylacetone: Contains six fluorine atoms, offering different reactivity and applications.
Acetylacetone: Lacks fluorine atoms, making it less reactive but still useful in various chemical reactions.
Uniqueness
1,1,1-Trifluorooct-7-ene-2,4-dione is unique due to its longer carbon chain and the presence of trifluoromethyl groups, which enhance its reactivity and stability compared to similar compounds .
Properties
Molecular Formula |
C8H9F3O2 |
|---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
1,1,1-trifluorooct-7-ene-2,4-dione |
InChI |
InChI=1S/C8H9F3O2/c1-2-3-4-6(12)5-7(13)8(9,10)11/h2H,1,3-5H2 |
InChI Key |
BOTTWJJMYFQBRN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-6-butylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13513393.png)

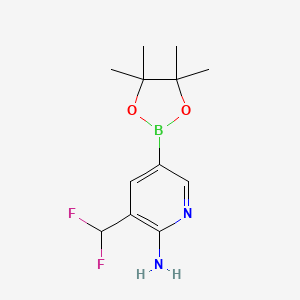




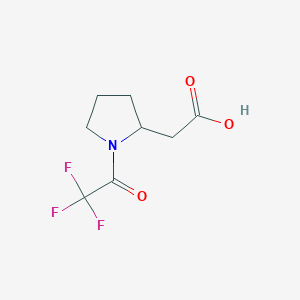
amine hydrochloride](/img/structure/B13513441.png)
